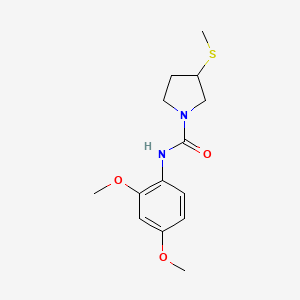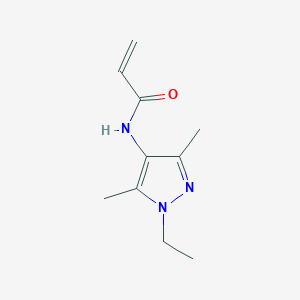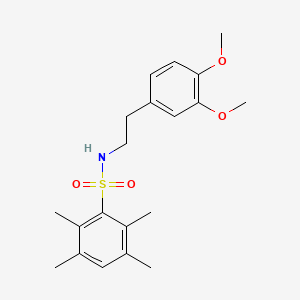![molecular formula C21H27N3O5S B2728648 4-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine CAS No. 2309778-32-1](/img/structure/B2728648.png)
4-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzo[b][1,4]dioxepin ring, which is a nine-membered ring containing two oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and functional groups. Techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement could be used for structural elucidation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the pyrimidine ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Repaglinide and Related Hypoglycemic Agents
Research into related hypoglycemic agents, such as repaglinide, reveals the importance of structural modifications in enhancing the activity and selectivity of compounds for therapeutic use in type 2 diabetes. Studies have shown that alterations in the chemical structure can significantly increase hypoglycemic activity, highlighting the potential for designing more effective treatments based on chemical modifications of similar compounds (Grell et al., 1998).
Novel Anti-Inflammatory and Analgesic Agents
Another study explored the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. This research underscores the potential of structurally related compounds in developing new therapies for inflammation and pain management (Abu‐Hashem et al., 2020).
Pharmacologically Active Compounds Exploration
Further exploration into 2-dialkylaminobenzimidazoles identified compounds with potential antiarrhythmic, antiaggregation, and antiserotonin activities, among others. This research indicates the broad therapeutic potential of compounds with specific structural features, including those similar to the queried chemical (Zhukovskaya et al., 2017).
Structural Analysis and Interactions
The crystalline structure analysis of related compounds provides insights into the molecular interactions and stability, essential for understanding the pharmacokinetics and pharmacodynamics of potential drugs. Such analyses contribute to the optimization of drug design and development processes (Kumar et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperidin-4-yl]methoxy]-5,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-15-16(2)22-14-23-21(15)29-13-17-6-8-24(9-7-17)30(25,26)18-4-5-19-20(12-18)28-11-3-10-27-19/h4-5,12,14,17H,3,6-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEHPOATLDAIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2728567.png)
![Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B2728568.png)

![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2728571.png)



![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2728581.png)
![[2-(2-Methylanilino)-2-oxoethyl] quinoline-2-carboxylate](/img/structure/B2728583.png)


![1-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2728588.png)